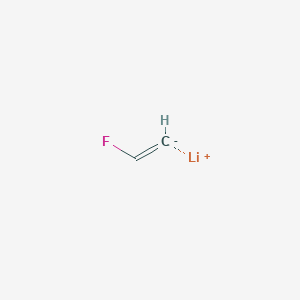

lithium;fluoroethene

Description

Significance of Fluoroethylene Carbonate as an Electrolyte Additive in Lithium-Ion and Lithium Metal Batteries

The importance of FEC lies in its preferential reduction on the anode surface compared to the main electrolyte solvents, such as ethylene (B1197577) carbonate (EC). rsc.orglbl.gov This early decomposition leads to the formation of a unique SEI layer that is rich in lithium fluoride (B91410) (LiF). nih.govacs.org The LiF-rich SEI possesses several desirable properties:

Enhanced Stability: The SEI formed from FEC is thinner, more uniform, and more stable than the one formed from non-fluorinated carbonates. nih.govresearchgate.net This stability is particularly crucial for anodes that experience significant volume changes during charging and discharging, such as silicon and lithium metal. nih.gov

Improved Ionic Conductivity: The nanostructured LiF within the SEI facilitates faster lithium-ion transport, reducing the interfacial resistance and improving the rate capability of the battery. rsc.orgresearchgate.net

Suppression of Dendrite Growth: In lithium metal batteries, FEC helps to create a more uniform lithium deposition, mitigating the formation of dendritic structures that can lead to short circuits and safety hazards. nih.govrsc.org

Enhanced Low-Temperature Performance: The addition of FEC has been shown to improve the discharge capacity and reduce polarization of lithium-ion batteries at low temperatures. capes.gov.brresearchgate.nettypeset.io This is attributed to the formation of a less resistive SEI film. capes.gov.br

High-Voltage Compatibility: FEC can also be beneficial for high-voltage cathode materials by forming a protective cathode electrolyte interphase (CEI), which suppresses electrolyte decomposition at high potentials. acs.orgresearchgate.netnih.gov

The following interactive table summarizes the key effects of FEC as an electrolyte additive.

| Property | Effect of FEC Addition | References |

| SEI Composition | Forms a LiF-rich, thinner, and more uniform SEI. | nih.govacs.orgnih.gov |

| Anode Stability | Enhances stability, especially for Si and Li-metal anodes. | nih.gov |

| Ionic Conductivity | Improves Li-ion transport across the SEI. | rsc.orgresearchgate.net |

| Li Dendrite Growth | Suppresses the formation of lithium dendrites. | nih.govrsc.org |

| Low-Temp. Performance | Improves capacity and reduces polarization at low temperatures. | capes.gov.brresearchgate.nettypeset.io |

| High-Voltage Performance | Can form a protective CEI on high-voltage cathodes. | acs.orgresearchgate.netnih.gov |

Historical Context of Fluoroethylene Carbonate Application in Rechargeable Lithium Batteries

The use of additives to improve the performance of rechargeable lithium batteries is a concept that has been explored for decades. Vinylene carbonate (VC) was one of the early and widely used additives for forming a stable SEI on graphite (B72142) anodes. mdpi.comcapes.gov.br The exploration of fluorinated carbonates like FEC gained momentum as researchers sought to address the challenges associated with next-generation anode materials like silicon, which exhibit large volume expansion.

Initial studies demonstrated that the addition of small amounts of FEC to the electrolyte could significantly improve the cycling stability and coulombic efficiency of silicon anodes. nih.govmdpi.com This was attributed to the formation of a more flexible and robust SEI that could accommodate the volume changes of the silicon particles. tcichemicals.com Over time, the application of FEC has expanded to lithium metal anodes and high-voltage cathodes, solidifying its position as a versatile and indispensable electrolyte additive. nih.govacs.org

Current Research Paradigms and Future Directions for Fluoroethylene Carbonate in Electrolyte Design

Current research on FEC is focused on several key areas, aiming to further optimize its performance and expand its applications.

Synergistic Effects with Other Additives: Researchers are investigating the combination of FEC with other electrolyte additives to achieve synergistic effects. nih.govresearchgate.netacs.org For instance, combining FEC with additives like lithium difluoro(oxalato)borate (LiDFOB) or tris(trimethylsilyl)phosphite (TMSPi) has shown to create an even more stable and effective SEI/CEI, leading to enhanced battery performance. acs.orgmdpi.com

Understanding Decomposition Mechanisms: Detailed studies using advanced analytical techniques and computational modeling are being conducted to gain a deeper understanding of the decomposition mechanisms of FEC at the electrode-electrolyte interface. lbl.govnih.govosti.govelyse-platform.academy This knowledge is crucial for designing electrolytes with precisely tailored properties.

High-Voltage and High-Energy-Density Batteries: A significant area of focus is the use of FEC in high-voltage lithium-ion batteries and high-energy-density lithium metal batteries. nih.govmdpi.comnih.gov While FEC can be beneficial, its decomposition at high voltages can also lead to the formation of undesirable byproducts. nih.gov Therefore, research is directed towards mitigating these negative effects, for example, by using co-solvents or other additives. researchgate.netnih.gov

Gel and Solid-State Electrolytes: The principles of SEI formation by FEC are also being applied to the development of quasi-solid-state and all-solid-state batteries. nih.gov Incorporating FEC or its derivatives into gel polymer electrolytes or solid electrolytes could lead to improved interfacial stability in these next-generation battery systems.

The future of FEC in electrolyte design appears promising. As the demand for higher energy density, longer cycle life, and improved safety in batteries continues to grow, the role of advanced electrolyte additives like FEC will become even more critical. Ongoing research will likely lead to the development of novel fluorinated compounds and electrolyte formulations that build upon the foundational understanding of how FEC functions.

Structure

3D Structure of Parent

Properties

CAS No. |

827022-64-0 |

|---|---|

Molecular Formula |

C2H2FLi |

Molecular Weight |

52.0 g/mol |

IUPAC Name |

lithium;fluoroethene |

InChI |

InChI=1S/C2H2F.Li/c1-2-3;/h1-2H;/q-1;+1 |

InChI Key |

SWSCVLZNDSOKFO-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH-]=CF |

Origin of Product |

United States |

Mechanistic Pathways of Fluoroethylene Carbonate Degradation and Transformation

Reductive Decomposition Mechanisms on Anode Surfaces

The electrochemical reduction of fluoroethylene carbonate at the anode-electrolyte interface is a complex process involving multiple steps, including electron transfer, ring-opening, and the formation of various organic and inorganic species. These processes are critical in forming a robust and effective solid electrolyte interphase (SEI).

Initial Electron Transfer Processes and Radical Formation

The reductive decomposition of FEC is initiated by the transfer of electrons from the anode surface to the FEC molecule. Due to its lower lowest unoccupied molecular orbital (LUMO) energy compared to common electrolyte solvents like ethylene (B1197577) carbonate (EC), FEC is preferentially reduced at higher potentials, typically between 1.0 and 1.3 V versus Li/Li+. mdpi.comumich.edu This initial one-electron reduction leads to the formation of a transient FEC radical anion (FEC•-). elyse-platform.academynih.gov

The stability and subsequent reaction pathway of this radical anion are influenced by the surrounding environment. In neat FEC, the radical anion is stabilized; however, when FEC is a solute in other solvents, the ring is more likely to open to form more stable radical anions. elyse-platform.academynih.gov The formation of the FEC radical cation (FEC•+) can also occur through oxidation, leading to decomposition products such as CO2 and 2-fluoroacetaldehyde radical cation. researchgate.net

Ring-Opening, Decarboxylation, and Defluorination Pathways

Following the initial electron transfer, the FEC radical anion undergoes a series of transformations. One-electron reduction of FEC can cause the fission of two C-O bonds, resulting in a concerted defluorination and decarboxylation process. researchgate.netanl.govacs.org This is a key difference from the reduction of ethylene carbonate, which typically results in ring-opening to form a radical anion. researchgate.netacs.org The concerted reaction of FEC yields a vinoxyl radical. researchgate.netacs.org

Another proposed pathway involves the opening of the five-membered ring, which can lead to the formation of various products. nih.govresearchgate.net Theoretical studies suggest that after a two-electron transfer, further ring-opening mechanisms are thermodynamically favorable with small kinetic barriers. osti.gov The decomposition can proceed via different routes, leading to products like fluoride (B91410) ions (F-), carbon dioxide (CO2), and various organic fragments. osti.govanl.gov One possibility is the formation of fluoroethylene (CHFCH2) as an intermediate. acs.org

The defluorination of FEC is a critical step, leading to the formation of lithium fluoride (LiF), a key component of the SEI. researchgate.netacs.org This process can occur through the detachment of a fluoride ion following electron transfer. acs.orgarxiv.org

Oligomerization and Polymerization Pathways of Fluoroethylene Carbonate Reduction Products

The radical species and other reactive intermediates generated from the initial reduction and ring-opening of FEC can undergo further reactions to form oligomers and polymers. osti.gov The vinoxyl radical, formed from the concerted defluorination and decarboxylation of FEC, can abstract a hydrogen atom from another FEC molecule, initiating a chain reaction that leads to both FEC decomposition and radical polymerization of the reaction products. researchgate.netanl.govacs.org

One of the significant polymerization products is poly(vinyl carbonate) (poly(VC)). nih.govcam.ac.uk It has been proposed that FEC first converts to vinylene carbonate (VC) through defluorination, which then polymerizes. researchgate.net The resulting polymer can further defluorinate, creating interior radicals that recombine to produce a highly cross-linked network. researchgate.netacs.org This cross-linked structure is thought to impart elastomeric properties to the outer SEI, allowing it to accommodate the volume changes of silicon anodes during cycling. researchgate.netacs.org

The reduction of FEC can also lead to the formation of dimers and other short-chain oligomers. nih.govresearchgate.net The specific oligomerization and polymerization pathways are influenced by the surface chemistry of the anode. osti.gov

Formation Mechanisms of Inorganic Lithium Species (e.g., LiF, Li2CO3, Li2C2O4)

The reductive decomposition of FEC is a significant source of inorganic lithium compounds that are integral to the composition of the SEI.

Lithium Fluoride (LiF): The formation of LiF is a hallmark of FEC reduction and is considered a primary contributor to the improved stability of the SEI. acs.orgosti.govcip.com.cn The primary mechanism for LiF formation is the defluorination of the FEC molecule following electron transfer, where the detached fluoride ion reacts with lithium ions. researchgate.netnih.govacs.org Several reaction mechanisms have been proposed for LiF generation, including a concerted decarboxylation and defluorination of the FEC molecule. osti.gov The presence of LiF in the SEI is widely confirmed by experimental analyses. mdpi.comnih.govcip.com.cn

Lithium Carbonate (Li2CO3): Li2CO3 is another common inorganic component found in the SEI formed from FEC reduction. cam.ac.ukosti.gov Its formation can result from the decomposition of carbonate-containing intermediates or the reaction of CO2, a product of FEC decarboxylation, with lithium. osti.govcam.ac.uk

Lithium Oxalate (B1200264) (Li2C2O4): Lithium oxalate has also been identified as a product of FEC decomposition. cam.ac.ukosti.gov Its formation pathway is likely linked to the dimerization or further reduction of carbonate-derived species.

The relative amounts of these inorganic species can vary depending on the specific reaction conditions and the presence of other electrolyte components. osti.gov

Table 1: Key Inorganic Species from FEC Reduction and Their Proposed Formation Mechanisms

| Inorganic Species | Proposed Formation Mechanism(s) | Key References |

|---|---|---|

| Lithium Fluoride (LiF) | Defluorination of FEC molecule following electron transfer; Concerted decarboxylation and defluorination. | researchgate.netnih.govacs.orgosti.govcip.com.cn |

| Lithium Carbonate (Li2CO3) | Decomposition of carbonate-containing intermediates; Reaction of CO2 with lithium. | osti.govcam.ac.ukosti.gov |

| Lithium Oxalate (Li2C2O4) | Dimerization or further reduction of carbonate-derived species. | cam.ac.ukosti.gov |

Formation Mechanisms of Organic/Polymeric Lithium Species (e.g., Poly(VC), Lithium Alkylcarbonates)

Alongside inorganic species, the reduction of FEC also yields a variety of organic and polymeric lithium compounds that constitute the organic part of the SEI.

Poly(vinyl carbonate) (Poly(VC)): As mentioned previously, the formation of poly(VC) is a significant outcome of FEC reduction. nih.gov One proposed mechanism involves the initial reduction of FEC to vinylene carbonate (VC) and LiF, followed by the polymerization of VC. cam.ac.uk This polymerization can be initiated by radical species formed during the initial decomposition steps. researchgate.net The resulting poly(VC) contributes to the polymeric matrix of the SEI, enhancing its mechanical stability. nih.gov

Lithium Alkylcarbonates: The ring-opening of the FEC molecule can lead to the formation of lithium alkylcarbonates. osti.gov These species are characterized by the presence of both carbonate and alkyl functionalities and are common components of the SEI formed from carbonate-based electrolytes.

Other Organic Species: The complex decomposition pathways of FEC can also generate a variety of other organic lithium species, including dimers and short-chain oligomers. nih.govresearchgate.net The exact composition of the organic fraction of the SEI is highly dependent on the specific electrochemical conditions and the nature of the anode surface. osti.gov

Influence of Electrode Material (e.g., Silicon, Graphite (B72142), Lithium Metal) on Decomposition Pathways

The nature of the anode material plays a crucial role in directing the decomposition pathways of fluoroethylene carbonate (FEC).

On Silicon Anodes: FEC is particularly effective as an additive for silicon anodes. mdpi.comanl.gov The decomposition of FEC on silicon surfaces is energetically favorable. osti.govanl.gov The reduction of FEC on lithiated silicon surfaces is found to be independent of the degree of lithiation. rsc.org One proposed mechanism on silicon involves the conversion of FEC to vinylene carbonate (VC) followed by polymerization. researchgate.net The resulting SEI, rich in LiF and polymeric species, is believed to be more flexible and better able to withstand the large volume changes that silicon undergoes during lithiation and delithiation. researchgate.netacs.org

On Graphite Anodes: On graphite surfaces, the decomposition pathway of FEC is dependent on the surface chemistry, particularly the presence of oxygen functional groups. osti.gov The reduction of FEC on graphite can form a LiF-rich SEI. cip.com.cn The presence of different oxygen functional groups on the graphite surface dictates the oligomerization products and the mechanism of LiF formation. osti.govacs.org While the FEC-derived SEI can increase the impedance at the graphite interface, it significantly enhances the stability of a lithium metal counter electrode, which is beneficial in full-cell configurations. cip.com.cn

On Lithium Metal Anodes: The reduction of FEC on lithium metal is also a key area of study. The formation of a stable SEI is critical for suppressing dendrite growth and improving the cycling efficiency of lithium metal anodes. The decomposition products of FEC, particularly LiF and polymeric species, contribute to the formation of a more uniform and robust passivation layer on the lithium metal surface. researchgate.net

Oxidative Decomposition Mechanisms on Cathode Surfaces

The introduction of fluoroethylene carbonate (FEC) as an electrolyte additive has been a significant strategy for enhancing the performance of high-voltage lithium-ion batteries. Its effectiveness is largely attributed to its electrochemical behavior at the cathode surface, where it undergoes oxidative decomposition to form a protective interface. This section details the specific pathways of FEC's oxidation at high potentials and its subsequent role in the formation and stabilization of the cathode electrolyte interphase (CEI).

High-Voltage Oxidation Pathways of Fluoroethylene Carbonate

At high operating voltages, typically above 4.3 V, conventional carbonate electrolytes like ethylene carbonate (EC) undergo continuous oxidation, leading to battery degradation. researchgate.net Fluoroethylene carbonate, due to the strong electron-withdrawing effect of its fluorine substituent, possesses higher oxidative stability. worktribe.comchemrxiv.org However, it is designed to oxidize preferentially at the cathode surface to initiate the formation of a protective film. researchgate.netacs.org

Theoretical studies using Density Functional Theory (DFT) have elucidated the initial steps of FEC's oxidative decomposition. researchgate.networktribe.com The process begins with the transfer of one electron from the FEC molecule to the high-voltage cathode, resulting in the formation of a radical cation, FEC•+. researchgate.networktribe.com

Once formed, this FEC•+ radical cation is unstable and can decompose through several pathways. DFT calculations have identified five potential decomposition routes. researchgate.net The most probable decomposition pathway leads to the formation of carbon dioxide (CO₂) and a 2-fluoroacetaldehyde radical cation. researchgate.networktribe.com Other possible decomposition products include carbon monoxide (CO), as well as formaldehyde (B43269) and formyl fluoride radical cations. researchgate.networktribe.com The 2-fluoroacetaldehyde radical cation can further transform by transferring another electron to the electrode, yielding an acetaldehyde (B116499) radical cation and a fluoride ion (F⁻). researchgate.net These reactive radical species can then interact with surrounding solvent molecules, leading to the formation of aldehydes and oligomers of alkyl carbonates. researchgate.networktribe.com

Table 1: Predicted Oxidative Decomposition Products of Fluoroethylene Carbonate (FEC) at High Voltage This table summarizes the primary and potential decomposition products resulting from the initial oxidation of FEC on a cathode surface, as identified by Density Functional Theory (DFT) studies.

| Initial Reactant | Intermediate Species | Primary Decomposition Products | Other Possible Products |

|---|---|---|---|

| Fluoroethylene Carbonate (FEC) | FEC Radical Cation (FEC•+) | Carbon Dioxide (CO₂) | Carbon Monoxide (CO) |

| 2-fluoroacetaldehyde radical cation | Formaldehyde radical cation |

Role in Cathode Electrolyte Interphase (CEI) Formation and Stabilization

The primary contribution of FEC to the CEI is the formation of a layer rich in lithium fluoride (LiF). chemrxiv.orgmdpi.comacs.orgresearchgate.net The fluoride ions generated during FEC decomposition react with lithium ions to produce LiF, a key component of a robust CEI. researchgate.netnih.gov This LiF-rich layer, along with polymeric species formed from FEC-derived radicals, creates a passivating film on the cathode. researchgate.netresearchgate.net This protective film effectively suppresses the continuous decomposition of other electrolyte components (solvents and salts) and mitigates the dissolution of transition metals like nickel and manganese from the cathode material into the electrolyte. researchgate.networktribe.com

The resulting CEI has been shown to be more stable and protective compared to the interphase formed in FEC-free electrolytes. umich.edu For instance, in high-voltage Li||NMC811 batteries, the addition of FEC helps protect the cathode's microstructure from pulverization. mdpi.com However, the thickness and composition of the CEI are crucial. While a stable LiF-based CEI improves performance at lower cut-off voltages, the formation of an excessively thick LiF layer under high cut-off voltages or high rates can lead to increased polarization and slower Li⁺ transport kinetics, which may negatively impact battery performance. chemrxiv.orgacs.org

Table 2: Key Components and Functions of the FEC-Derived Cathode Electrolyte Interphase (CEI) This table outlines the principal chemical components of the CEI formed from FEC decomposition and describes their functions in stabilizing the cathode interface.

| CEI Component | Origin | Primary Function |

|---|---|---|

| Lithium Fluoride (LiF) | Reaction of F⁻ (from FEC decomposition) and Li⁺ | Forms a stable, electronically insulating but ionically conducting layer; enhances mechanical and chemical stability. chemrxiv.orgmdpi.comacs.org |

| Polymeric Species | Polymerization of FEC-derived radicals (e.g., from vinylene carbonate) | Creates a flexible matrix that can accommodate volume changes and provides additional passivation. researchgate.netumich.edu |

| Lithium Carbonate (Li₂CO₃) | Occasional decomposition product of FEC. nih.gov | Contributes to the inorganic passivation layer. |

Solid Electrolyte Interphase Sei and Cathode Electrolyte Interphase Cei Formation Via Fluoroethylene Carbonate

Compositional Characterization of Fluoroethylene Carbonate-Derived Interphases

The chemical makeup of the interphase layers formed from FEC-containing electrolytes is a key factor in their enhanced performance. These interphases are a complex mixture of inorganic and organic/polymeric species, with a distinct composition compared to those formed in FEC-free electrolytes.

A defining characteristic of FEC-derived interphases is the high concentration of inorganic species, most notably lithium fluoride (B91410) (LiF). acs.orgnih.govmdpi.comqianggroup.com The reduction of FEC on the electrode surface leads to the formation of fluoride ions, which then react to form LiF. ucsd.eduresearchgate.net Studies using X-ray photoelectron spectroscopy (XPS) have consistently shown a significantly higher fluorine content in the SEI formed with FEC compared to standard electrolytes. acs.orgrsc.org This LiF-rich nature of the SEI is considered a primary reason for the improved stability and performance of batteries utilizing FEC. nih.govresearchgate.net

Besides LiF, other inorganic components can also be present. The decomposition of the electrolyte salt, such as lithium hexafluorophosphate (B91526) (LiPF6), can contribute to the formation of species like LixPOyFz. ucsd.eduacs.org In some cases, particularly on silicon anodes, lithium oxide (Li2O) has also been identified as a major inorganic component of the FEC-derived SEI. ucsd.eduresearchgate.net The presence of these inorganic species, particularly the high content of LiF, creates a more robust and electronically insulating layer. qianggroup.com

Table 1: Predominant Inorganic Components in FEC-Derived Interphases

| Component | Formation Source | Key Role | References |

|---|---|---|---|

| Lithium Fluoride (LiF) | Reduction of FEC | Enhances SEI stability, suppresses dendrite growth | acs.orgnih.govmdpi.comqianggroup.com |

| Lithium Oxide (Li2O) | Electrolyte/electrode reactions | Contributes to a stable SEI on silicon anodes | ucsd.eduresearchgate.net |

| LixPOyFz | Decomposition of LiPF6 salt | Contributes to the inorganic matrix of the SEI/CEI | ucsd.eduacs.org |

Depth profiling techniques, such as XPS and time-of-flight secondary ion mass spectrometry (TOF-SIMS), have revealed that the FEC-derived interphase is not a homogeneous layer but possesses a heterogeneous structure with varying composition across its depth. researchgate.netosti.gov Typically, the outer layer of the SEI is richer in organic components, while the inner layer, closer to the electrode surface, is predominantly inorganic. mdpi.comosti.gov

For instance, on a lithium metal anode, the outer part of the SEI has been described as a fluffy organic layer mainly composed of alkyl lithium carbonate. mdpi.com Beneath this, the inorganic layer can have a complex structure, with LiF being present near the organic layer and also close to the lithium metal, with a layer of lithium carbonate (Li2CO3) in between. mdpi.com On silicon anodes, the SEI has been observed to thicken upon lithiation and become more organic-like, while thinning and becoming more inorganic in nature during delithiation, indicating a dynamic structure. researchgate.net

Identification and Distribution of Organic/Polymeric Species

Structural and Morphological Characteristics of Fluoroethylene Carbonate-Modified Interphases

The structural and morphological properties of the interphases formed with FEC are significantly different from those formed in its absence, leading to improved electrochemical performance.

The interphase layer derived from FEC is generally found to be thinner, denser, and more uniform compared to the SEI formed in standard electrolytes. mdpi.comnih.gov This is attributed to the preferential decomposition of FEC, which forms an initial, stable passivation layer that prevents further, less controlled reactions of the bulk electrolyte with the electrode surface. umich.edu The resulting compact and uniform layer is more effective at electronically insulating the electrode while allowing for efficient lithium-ion transport. mdpi.com For example, on a molybdenum disulfide electrode, the FEC-derived SEI was observed to be ultra-thin, with an average thickness of about 1.5 ± 0.7 nm. nih.gov

A critical advantage of the FEC-derived SEI is its ability to promote uniform lithium deposition and suppress the growth of lithium dendrites. rsc.orgnih.gov The LiF-rich SEI is believed to facilitate a more homogeneous distribution of lithium-ion flux across the electrode surface. rsc.org This leads to a dense and mosaic-like morphology of the deposited lithium, in contrast to the dendritic and mossy structures often observed in FEC-free electrolytes. nih.govnih.gov The suppression of dendrite growth is a key factor in improving the safety and cycle life of lithium metal batteries. nih.govnih.gov The uniform and dense structure of the deposited lithium at the interface helps to stabilize the battery system. rsc.orgnih.gov

Table 2: Impact of FEC on Lithium Deposition

| Feature | Without FEC | With FEC | References |

|---|---|---|---|

| Li Deposition Morphology | Dendritic, mossy | Dense, uniform, mosaic-like | nih.govnih.govnih.gov |

| Dendrite Growth | Prone to growth | Suppressed | rsc.orgnih.govnih.gov |

| SEI Characteristics | Thicker, less uniform | Thinner, compact, LiF-rich | mdpi.comnih.gov |

Compactness, Thickness, and Uniformity of the Interphase Layer

Electrochemical and Mechanical Properties of Fluoroethylene Carbonate-Induced Interphases

The introduction of fluoroethylene carbonate (FEC) as an electrolyte additive or cosolvent significantly influences the properties of the solid electrolyte interphase (SEI) on anodes and the cathode electrolyte interphase (CEI) on cathodes in lithium-ion batteries. These interphases play a critical role in battery performance, and their electrochemical and mechanical characteristics are paramount to achieving long cycle life and stability, particularly for next-generation electrode materials like silicon that experience large volume changes.

Ionic Conductivity and Electronic Insulating Behavior

A defining feature of an ideal SEI or CEI is its ability to conduct lithium ions while simultaneously preventing the transfer of electrons. This combination ensures that the electrolyte does not continuously decompose on the electrode surface after the initial formation cycles. The interphases formed from FEC-containing electrolytes have been shown to exhibit superior properties in this regard compared to those formed in standard carbonate electrolytes.

While promoting high ionic conductivity, the FEC-derived interphase must also be an effective electronic insulator to prevent continuous parasitic reactions between the electrode and the electrolyte. rsc.orgnih.gov The LiF and polymeric components formed from FEC decomposition create a passivation layer that is electronically insulating, thereby limiting electron tunneling and subsequent electrolyte reduction. rsc.orgnih.gov This robust electronic insulation contributes to higher coulombic efficiencies and a longer cycle life by minimizing the consumption of lithium and electrolyte over time. patsnap.comoaepublish.com

| Electrolyte System | Measurement Condition | Interfacial Resistance (SEI/CEI) | Reference |

|---|---|---|---|

| 10% FEC in electrolyte | After initial cycling | ~13 MΩ | acs.orgacs.org |

| FEC-free electrolyte | After initial cycling | ~16 MΩ | acs.orgacs.org |

| EC/DEC/FEC | Lithiated Si electrode | Rf = 0.120 kΩ | ucsd.edu |

| EC/DEC | Lithiated Si electrode | Rf = 0.067 kΩ | ucsd.edu |

| LNMO in EC-DMC/FEC | After 100 cycles | RCEI = 11.9 Ω | rsc.org |

| LNMO in EC-DMC | After 100 cycles | RCEI > 13.0 Ω | rsc.org |

Elastic Modulus and Fracture Resistance

The mechanical integrity of the SEI is crucial, especially for anodes like silicon that undergo massive volume changes (up to 300%) during lithiation and delithiation. patsnap.com A brittle SEI will fracture under such stress, exposing the fresh electrode surface to the electrolyte and leading to continuous SEI reformation, consumption of lithium inventory, and rapid capacity fade. osti.gov

The use of FEC has been shown to produce an SEI with significantly improved mechanical properties. Experimental measurements combining atomic force microscopy and membrane-bulge tests revealed a striking contrast between SEIs formed with and without FEC. The FEC-derived SEI exhibited an 80% higher elastic modulus and a vastly superior resistance to fracture. osti.gov Nanoindentation studies have quantified the elastic modulus of the SEI formed in an FEC electrolyte to be approximately 3.7 GPa. acs.orgx-mol.net This value aligns with predictions for cross-linked polymers, which are believed to be a key component of the FEC-derived SEI. acs.orgx-mol.netacs.org

The enhanced elasticity is often attributed to the formation of polymeric species, such as polycarbonates, alongside the inorganic LiF. kaist.ac.krnih.govosti.gov This composite structure, a mechanically robust inorganic phase embedded in a more flexible organic/polymeric matrix, provides both strength and the ability to deform without fracturing. osti.gov The cross-linked nature of these polymers is thought to be particularly effective in stabilizing the SEI during the electrode's volume changes. acs.org In contrast, SEIs formed without FEC tend to be more rigid and brittle, making them susceptible to mechanical failure.

| Property | Electrolyte | Value | Measurement Technique | Reference |

|---|---|---|---|---|

| Elastic Modulus | With FEC | ~80% higher than without FEC | AFM / Membrane-bulge | osti.gov |

| Elastic Modulus | FEC electrolyte | 3.7 GPa | Nanoindentation / FEA | acs.orgx-mol.net |

| Young's Modulus | 1.0 vol% FEC (on Na-ion anode) | 11.79 GPa | Theoretical Calculation | nih.gov |

| Young's Modulus | EC/EMC/VC/FEC (on HOPG) | 15-20 GPa | EC-AFM | nih.gov |

| Young's Modulus | EC/EMC (on HOPG) | ~10 GPa | EC-AFM | nih.gov |

Stability against Volume Expansion and Contraction of Electrode Materials

The direct consequence of the enhanced mechanical properties of the FEC-derived SEI is its improved ability to withstand the repeated and significant volume expansion and contraction of high-capacity electrode materials. This stability is a cornerstone of the performance enhancement seen with the FEC additive. patsnap.comresearchgate.net

The phenomenon known as "SEI breathing," where the SEI thickness changes during lithiation and delithiation, is better managed in the presence of FEC. acs.org The polymeric network formed from FEC decomposition appears to be crucial for this stability, effectively suppressing the decomposition of other electrolyte solvents like ethylene (B1197577) carbonate. acs.org The ability of the FEC-derived SEI to maintain a stable, protective interface despite the dynamic volume changes of the electrode is a key reason for its success in enabling next-generation lithium-ion batteries. acs.orgresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Fluoroethylene Carbonate Research

Surface-Sensitive Spectroscopic Techniques for Interphase Analysis

Surface-sensitive techniques are paramount for characterizing the thin SEI layer formed on electrode surfaces. These methods offer high sensitivity to the elemental and molecular composition of the outermost layers of the electrode.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a cornerstone technique for analyzing the elemental composition and chemical states of species within the SEI. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides a quantitative analysis of the elements present and their bonding environments.

In the context of FEC research, XPS is instrumental in identifying the decomposition products of FEC on the anode surface. Studies have shown that FEC reduction leads to the formation of lithium fluoride (B91410) (LiF), a key component of a stable SEI. researchgate.netosti.gov The F 1s spectrum typically shows a peak corresponding to LiF at approximately 685.3 eV. acs.org Another broad peak around 687.7 eV is often attributed to a mix of residual LiPF6 salt and its decomposition products like LiₓPFyO₂. acs.org

The C 1s spectrum reveals the organic components of the SEI. Decomposition of FEC can lead to various carbon-oxygen environments, including -C–O (286.8 eV), C=O in carbonates (around 290 eV), and lithium carboxylates (-CO₂Li at 289.2 eV). acs.org The presence of species like 1,3-dioxolan-2-one (DO) can be a unique indicator of FEC decomposition. acs.org The analysis of cycled electrodes often reveals the formation of a polymeric network, which may include polyvinyl carbonate or other cross-linked polymers. acs.org

Table 1: Representative XPS Binding Energies for Species in FEC-derived SEI

| Core Level | Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|

| F 1s | ~685.3 | LiF | acs.org |

| F 1s | ~687.7 | LiPF₆, LiₓPFyO₂ | acs.org |

| C 1s | ~285.0 | C-H, C-C | acs.org |

| C 1s | ~286.8 | -C-O | acs.org |

| C 1s | ~289.2 | -CO₂Li | acs.org |

| C 1s | ~290.2 | Li₂CO₃ | acs.org |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Molecular and Depth Information

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers complementary information to XPS by providing detailed molecular and depth-resolved data. This technique uses a primary ion beam to sputter secondary ions from the sample surface, which are then analyzed based on their mass-to-charge ratio.

ToF-SIMS is particularly useful for identifying specific molecular fragments and their distribution within the SEI. In studies involving FEC, ToF-SIMS has been used to confirm the presence of LiF and to identify polymeric species. osti.govacs.org Depth profiling with ToF-SIMS allows for the characterization of the stratified structure of the SEI, revealing how different components are distributed from the surface to the bulk of the electrode. osti.govrsc.org For instance, it can show an outer organic-rich layer and an inner inorganic-rich layer, often containing LiF and lithium oxides. researchgate.net The high sensitivity of ToF-SIMS enables the detection of a wide range of organic and inorganic species, providing a comprehensive picture of the SEI's composition. aip.org

Bulk and In Situ Spectroscopic Techniques

While surface techniques are crucial, bulk and in situ methods provide a more complete understanding of the electrolyte and its evolution during battery operation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State and In Situ) for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment and dynamics of atomic nuclei. Both solid-state and in situ NMR techniques are employed in FEC research.

Solid-state NMR, often enhanced by techniques like dynamic nuclear polarization (DNP), can identify the structure of insoluble polymeric species formed from FEC decomposition. acs.orgnih.gov Studies have revealed that the SEI formed in the presence of FEC consists of cross-linked poly(ethylene oxide) (PEO)-type polymers and aliphatic chains. acs.orgnih.gov The use of ¹³C-enriched FEC allows for detailed structural assignment of the organic components of the SEI. cam.ac.uknih.gov

In situ NMR provides real-time information on the electrochemical processes occurring within the battery. rsc.orgrsc.org It can monitor the consumption of FEC and the formation of soluble and insoluble decomposition products during cycling. cam.ac.uk For example, in situ NMR has been used to show that FEC can accelerate the formation of the SEI and lead to denser lithium metal deposits. rsc.orgresearchgate.net

Table 2: Key NMR Findings in FEC Research

| Technique | Key Finding | Reference |

|---|---|---|

| Solid-State NMR with DNP | SEI consists of cross-linked PEO-type polymers and aliphatic chains. | acs.orgnih.gov |

| ¹³C-enriched FEC NMR | Detailed structural assignment of organic SEI components. | cam.ac.uknih.gov |

| In Situ NMR | FEC accelerates SEI formation and promotes denser lithium deposition. | rsc.orgresearchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing information about their functional groups and chemical structure. It is widely used to characterize the components of the electrolyte and the SEI.

In FEC research, FTIR is used to identify the decomposition products of the electrolyte. The spectra of cycled electrodes often show characteristic peaks for lithium carbonate (Li₂CO₃) and polymeric species like poly(FEC) or poly(VC). uri.edu For example, a peak around 1780 cm⁻¹ can be characteristic of poly(FEC). uri.edu Attenuated Total Reflectance (ATR)-FTIR is a surface-sensitive variant that is particularly useful for analyzing the SEI layer. researchgate.net In situ FTIR techniques, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), allow for the real-time monitoring of SEI formation and evolution during cycling. confex.com These studies have shown that FEC decomposition can lead to the formation of polycarbonates, Li₂CO₃, and other species at specific potentials. confex.com

Table 3: Characteristic FTIR Peaks in FEC-related SEI Analysis

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1835 | C=O stretch in FEC | researchgate.net |

| ~1780 | Poly(FEC) or Poly(VC) | uri.edu |

| ~1440 | Li₂CO₃ | uri.edu |

Raman Spectroscopy for Structural Elucidation of Electrolytes and Interphases

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information to FTIR. It is particularly sensitive to non-polar bonds and can be used to study the structure of both the electrolyte and the SEI.

Surface-enhanced Raman spectroscopy (SERS) can be used to probe the electrolyte structure at the solid-liquid interface with high sensitivity. osti.govnih.gov In the context of FEC, Raman spectroscopy can distinguish between different carbonate species and their coordination with lithium ions. nsf.gov Studies have shown that the vibrational modes of FEC, such as the ring breathing and C=O stretching bands, shift to higher frequencies compared to ethylene (B1197577) carbonate due to the presence of the fluorine atom. nsf.gov Raman analysis of cycled electrodes can also provide evidence for the amorphization of silicon and the composition of the SEI, revealing the presence of reduced carbon and different carbonate species. mdpi.com

Chromatographic and Mass Spectrometric Approaches for Electrolyte Decomposition Products

The decomposition of fluoroethylene carbonate (FEC) and other electrolyte components in lithium-ion batteries results in a complex mixture of products. Chromatographic and mass spectrometric techniques are indispensable for separating, identifying, and quantifying these degradation species, providing critical insights into the reaction mechanisms that govern the formation of the solid electrolyte interphase (SEI).

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful analytical tool for identifying volatile and semi-volatile decomposition products of fluoroethylene carbonate (FEC) in lithium-ion battery electrolytes. labmanager.com This technique separates compounds based on their volatility and interaction with a stationary phase, with subsequent detection and identification by mass analysis. thermofisher.comsigmaaldrich.com

Research Findings:

In the context of FEC research, GC-MS has been instrumental in monitoring the consumption of FEC and the evolution of gaseous byproducts during battery cycling. acs.org Studies have utilized GC-MS to analyze the headspace gas and the extracted electrolyte from cells containing FEC. For instance, research has shown that the reduction of FEC can lead to the formation of species like vinylene carbonate (VC), which can be detected by GC-MS. cam.ac.uk

A common approach involves using a headspace solid-phase microextraction (SPME) setup with GC-MS. rsc.org This method effectively prevents the non-volatile lithium salts, such as LiPF6, from entering the GC system, allowing for the direct analysis of the volatile organic components without extensive sample preparation. rsc.org

Key findings from GC-MS analyses of FEC-containing electrolytes include:

Identification of Decomposition Products: GC-MS analysis has confirmed the presence of various decomposition products in aged electrolytes. acs.org In some cases, transesterification products of the carbonate solvents, such as dimethyl-2,5-dioxahexane dicarboxylate (DMDOHC) and ethylmethyl-2,5-dioxahexane dicarboxylate (EMDOHC), have been identified in aged cells. rsc.org

Monitoring FEC Consumption: The concentration of FEC in the electrolyte can be tracked over the course of cycling. acs.org A decrease in the FEC peak in the gas chromatogram indicates its consumption in the formation of the SEI layer. acs.org

Gaseous Byproduct Analysis: Evolved gases during the formation and cycling of batteries with FEC can be analyzed. cam.ac.uk This provides information on the reductive decomposition pathways of FEC. cam.ac.uk

Interactive Data Table: GC-MS Parameters for FEC Electrolyte Analysis

| Parameter | Value | Reference |

| GC System | Agilent 6890-5973N | cam.ac.uk |

| Column | Agilent Poroplot Amines | cam.ac.uk |

| Carrier Gas | Helium | acs.orgcam.ac.uk |

| Flow Rate | 24 mL/min | cam.ac.uk |

| Initial Temperature | 40 °C | cam.ac.uk |

| Temperature Ramp | 10 °C/min to 200 °C | cam.ac.uk |

| Detector | Mass Selective Detector (MSD) | cam.ac.uk |

Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HR-MS), is a vital technique for analyzing the less volatile and soluble decomposition products of fluoroethylene carbonate (FEC) in electrolytes. escholarship.org This method separates compounds in a liquid mobile phase, making it suitable for a wide range of organic and organometallic species that are not amenable to GC analysis. nih.govmdpi.com The use of HR-MS allows for the determination of the elemental composition of unknown compounds with high accuracy. nih.govresearchgate.net

Research Findings:

LC-MS studies have been crucial in elucidating the complex reaction pathways of FEC and other electrolyte components. By analyzing the electrolyte solution after battery cycling, researchers can identify soluble oligomers and other degradation products that are key intermediates in the formation of the solid electrolyte interphase (SEI). researchgate.net

Key contributions of LC-MS in FEC research include:

Identification of Soluble Oligomers: LC-MS can detect and identify soluble polymeric species formed from the decomposition of FEC and other carbonate solvents. researchgate.net These oligomers are often precursors to the more stable, insoluble components of the SEI.

Structural Elucidation of Decomposition Products: The combination of LC separation with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry enables the detailed structural characterization of the decomposition products. mdpi.comuni-regensburg.de This information is critical for postulating the reaction mechanisms. For example, LC-MS has been used to identify various organophosphate species that result from the reaction of the electrolyte with the LiPF6 salt. mdpi.com

Tracking Additive Degradation: The degradation of FEC and the formation of its byproducts can be monitored throughout the battery's life, providing insights into the long-term stability of the SEI. gcms.cz

Interactive Data Table: LC-MS Systems Used in Electrolyte Analysis

| Component | Description | Reference |

| Liquid Chromatograph | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system | nih.govgcms.cz |

| Ionization Source | Electrospray Ionization (ESI) is commonly used for its soft ionization, which preserves the molecular ion. | researchgate.netuni-regensburg.dersc.org |

| Mass Analyzer | High-resolution mass spectrometers such as Time-of-Flight (TOF) or Orbitrap are employed for accurate mass measurements. | nih.govgcms.cz |

| Detector | Mass spectrometer detects the mass-to-charge ratio of the ionized molecules. | mdpi.comresearchgate.net |

Ion Chromatography (IC) is a specialized chromatographic technique used for the separation and quantification of ionic species. labmanager.com In the context of fluoroethylene carbonate (FEC) research, IC is particularly useful for analyzing the inorganic and ionic organic decomposition products present in the electrolyte. mdpi.comrsc.org

Research Findings:

Key applications of IC in FEC-related research include:

Quantification of Anionic Decomposition Products: IC can separate and quantify anions like F-, which is a direct product of FEC reduction, as well as various phosphate (B84403) and fluorophosphate (B79755) species resulting from LiPF6 degradation. rsc.orgepo.org

Monitoring Salt Degradation: The concentration of the primary conducting salt anion, PF6-, and its degradation products can be monitored, providing insights into the stability of the electrolyte. epo.org

Coupling with Mass Spectrometry: When coupled with mass spectrometry (IC-MS), the technique allows for both the quantification and identification of unknown ionic species, offering a comprehensive analysis of the ionic composition of the electrolyte. uni-regensburg.dersc.org

Interactive Data Table: Typical IC System Configuration for Electrolyte Analysis

| Component | Description | Reference |

| Eluent | A buffered aqueous solution, often containing carbonate and bicarbonate, to facilitate the separation of anions. | epo.org |

| Separation Column | An ion-exchange column that separates ions based on their affinity to the stationary phase. | epo.org |

| Suppressor | A device that reduces the conductivity of the eluent to enhance the signal-to-noise ratio for the analyte ions. | rsc.org |

| Detector | A conductivity detector is the most common type used in IC. | epo.org |

Liquid Chromatography (LC) and High-Resolution Mass Spectrometry (LC-MS)

Microscopic and Imaging Techniques for Morphological and Structural Analysis

Understanding the impact of fluoroethylene carbonate (FEC) on the morphology and structure of the solid electrolyte interphase (SEI) and the electrode surfaces is crucial for explaining its beneficial effects on battery performance. Microscopic and imaging techniques provide direct visualization of these changes at various length scales.

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface morphology of electrodes. koreascience.kr It provides high-resolution images of the electrode surface, revealing details about the texture, uniformity, and thickness of the solid electrolyte interphase (SEI) formed during cycling. psu.eduresearchgate.net

Research Findings:

In studies involving fluoroethylene carbonate (FEC), SEM analysis has consistently demonstrated that the addition of FEC to the electrolyte leads to the formation of a more uniform, stable, and thinner SEI layer on the anode surface compared to electrolytes without FEC. psu.eduresearchgate.net

Key observations from SEM studies include:

Smoother SEI Formation: Electrodes cycled with FEC-containing electrolytes typically exhibit a smoother and more homogeneous surface morphology. psu.edupku.edu.cn In contrast, in FEC-free electrolytes, the SEI can appear thicker, more porous, and less uniform, sometimes with evidence of cracks or significant growth after multiple cycles. researchgate.netmdpi.com

Suppression of Dendrite Growth: On lithium metal anodes, FEC has been shown to promote the formation of a more compact and uniform lithium deposition, suppressing the growth of dendritic structures that can lead to short circuits and battery failure. researchgate.net

Reduced Electrode Degradation: By forming a protective SEI, FEC helps to maintain the structural integrity of the electrode material. SEM images often show that the electrode particles are better preserved and less covered by thick decomposition products in the presence of FEC. researchgate.net

Interactive Data Table: SEM Observations of Electrodes with and without FEC

| Feature | Without FEC Additive | With FEC Additive | Reference(s) |

| SEI Morphology | Thick, non-uniform, porous, often with cracks | Thin, uniform, dense, and stable | psu.eduresearchgate.netmdpi.com |

| Li Deposition | Dendritic and mossy lithium growth | Compact and more uniform Li deposition | researchgate.net |

| Electrode Surface | Significant accumulation of decomposition products | Well-preserved electrode surface with minimal change in morphology | researchgate.net |

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the nanoscale structure and composition of the solid electrolyte interphase (SEI). nih.govacs.org Cryogenic TEM (cryo-TEM) has emerged as a particularly powerful tool, as it allows for the analysis of the SEI in its near-native state, preserving the delicate and reactive components that would otherwise be altered by sample preparation. arxiv.orgresearchgate.netstanford.edu

Research Findings:

TEM studies have provided unprecedented insights into how fluoroethylene carbonate (FEC) influences the composition and architecture of the SEI at the nanoscale.

Key findings from TEM analyses include:

LiF Nanoparticle Formation: A consistent finding is that the reduction of FEC leads to the formation of lithium fluoride (LiF) nanoparticles within the SEI. nih.govacs.orgacs.org These LiF nanocrystals are believed to be a key component of the stable and protective SEI layer.

Dual-Layer SEI Structure: High-resolution TEM has revealed a dual-layer structure of the SEI formed with FEC. This often consists of an inner layer rich in inorganic species like LiF and Li2O, and an outer layer composed of organic/polymeric species. arxiv.orgstanford.edu

Uniform and Thin SEI: Operando liquid cell TEM has allowed for real-time observation of the SEI formation, confirming that FEC promotes the growth of a dense, uniform, and thin SEI layer. nih.govacs.orgacs.org This is in contrast to the thicker and more heterogeneous SEI formed in FEC-free electrolytes. nih.govacs.org

Structural Defects: Detailed analysis has revealed the presence of structural defects within the LiF nanoparticles, which could play a role in the ionic conductivity of the SEI. nih.govacs.org

3D SEI Framework: Cryo-TEM has shown that FEC can induce the formation of a three-dimensional SEI network that is flexible and can accommodate the volume changes of the anode during cycling. arxiv.org

Interactive Data Table: Nanoscale SEI Characteristics Revealed by TEM

| Characteristic | Observation with FEC | Implication | Reference(s) |

| Composition | Presence of LiF and Li2O nanocrystals in an amorphous polymer matrix. | Enhanced mechanical stability and ionic conductivity. | nih.govacs.orgarxiv.orgacs.org |

| Structure | Formation of a dense, uniform, and thin SEI layer (typically 25-50 nm). | Improved passivation of the electrode surface, reducing continuous electrolyte decomposition. | nih.govacs.orgacs.orgresearchgate.net |

| 3D Architecture | A flexible and porous 3D SEI network. | Accommodates volume expansion of the anode and enables repeated Li plating/stripping. | arxiv.org |

| Evolution | Early decomposition of FEC to form a stable polycarbonate layer. | Passivates the anode surface at a higher potential, preventing further solvent reduction. | nih.govacs.orgstanford.edu |

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) has emerged as an indispensable technique for nanoscale investigation of the electrode-electrolyte interface, particularly for characterizing the Solid Electrolyte Interphase (SEI) formed in the presence of fluoroethylene carbonate (FEC). This powerful methodology provides high-resolution topographical images and quantitative data on the mechanical properties of the SEI, which are critical for understanding its role in enhancing battery performance and longevity. AFM can be operated in situ within an electrochemical cell (EC-AFM) or ex situ on cycled electrodes, offering dynamic and static insights into the SEI's evolution. rsc.orgaip.org

Research has consistently shown that the introduction of FEC as an electrolyte additive or co-solvent leads to the formation of a more uniform, dense, and mechanically robust SEI layer compared to standard carbonate electrolytes. ucl.ac.ukmdpi.com This is largely attributed to the preferential reduction of FEC on the anode surface, which creates a stable passivation layer rich in lithium fluoride (LiF). mdpi.comresearchgate.net AFM studies have been pivotal in visualizing these differences and quantifying the impact of FEC on the SEI's physical characteristics on various anode materials, including graphite (B72142), silicon, and lithium metal.

Surface Topography and Morphology

AFM imaging directly reveals the surface morphology and roughness of the SEI. In electrolytes containing FEC, the resulting SEI layer is typically smoother and more homogeneous. For instance, on lithium metal anodes, the addition of 5% FEC to a standard electrolyte was found to significantly decrease the surface roughness of the SEI, indicating the formation of a more uniform and compact film. mdpi.com This uniformity is crucial for preventing uneven lithium ion flux and the growth of dendrites.

Similarly, on highly oriented pyrolytic graphite (HOPG), a model surface for graphite anodes, EC-AFM has shown that while the standard electrolyte produces irregular nano-bumps, the presence of FEC promotes a more controlled growth of the SEI. ucl.ac.uknih.gov Studies have also measured the thickness of the SEI, finding that FEC can influence its dimensions. On MoS₂, for example, an ultra-thin and compact SEI film of approximately 0.6 nm was observed with an FEC additive. aip.org In contrast, on graphite, the height of the SEI formed at step edges was found to be lower in electrolytes containing a VC/FEC mixture compared to those without, suggesting a thinner, more efficient passivation layer. ucl.ac.uk

| Anode Material | Electrolyte System | Key Finding | Roughness/Thickness Value | Source |

|---|---|---|---|---|

| Lithium Metal | 1 M LiPF₆ in EC/DMC + 5% FEC | Decreased SEI roughness compared to no additive. | Rₐ: 5.9 nm (vs. 12.0 nm without FEC) Rₒ: 7.8 nm (vs. 15.2 nm without FEC) | mdpi.com |

| Graphite (HOPG) | 1 M LiPF₆ in EC/EMC + 2% VC + 15% FEC | Smaller SEI height increase per carbon layer. | 25 (±5) nm (vs. 36 (±5) nm without additive) | ucl.ac.uk |

| Silicon (Thin Film) | FEC-based electrolyte | Formation of a thin SEI layer. | <40 nm | iphy.ac.cn |

| MoS₂ | 0.5 M LiFSI in [BMP]⁺[FSI]⁻ + 10% FEC | Formation of an ultra-thin, uniform, and compact SEI. | ~0.6 nm | aip.org |

| Graphite | 1 M LiPF₆ in 2MeTHF + 2% FEC | Increased SEI surface roughness compared to no additive. | 1.7 times higher than without FEC | pnas.org |

Mechanical Properties

Beyond topography, AFM-based techniques such as PeakForce Quantitative Nanomechanical Mapping (PF-QNM) and force spectroscopy allow for the measurement of mechanical properties like Young's modulus, which is a measure of stiffness. rsc.orgiphy.ac.cn A mechanically robust SEI is critical, especially for high-capacity anodes like silicon that experience large volume changes during cycling. A stiff and elastic SEI can better withstand these stresses without fracturing, thus preventing continuous electrolyte decomposition on the newly exposed anode surface.

Studies consistently report that the SEI formed with FEC is mechanically stronger. On graphite anodes, the Young's modulus of the SEI in an FEC-containing electrolyte was measured to be significantly higher (15–20 GPa) after cycling compared to the SEI formed in a standard electrolyte (<1.0–10 GPa). ucl.ac.ukacs.org This superior mechanical strength is attributed to the high concentration of inorganic components like LiF, which has a theoretically high Young's modulus. ucl.ac.uknih.gov On silicon anodes, AFM force spectroscopy has revealed that FEC helps form an SEI with a higher Young's modulus at the initial stage of formation compared to FEC-free electrolytes. iphy.ac.cn These findings provide a clear mechanical rationale for the improved cycling stability observed in batteries utilizing FEC. specialsci.cniphy.ac.cn

| Anode Material | Electrolyte System | Key Finding | Young's Modulus (E) | Source |

|---|---|---|---|---|

| Graphite (HOPG) | 1 M LiPF₆ in EC/EMC + 2% VC + 15% FEC | Higher recovered modulus after cycling. | 15–20 GPa (vs. <1.0–10 GPa without FEC) | ucl.ac.ukacs.org |

| Silicon (Thin Film) | FEC-based electrolyte | Formation of a multi-layered SEI with varying stiffness. | 0–4 GPa (harder components) <100 MPa (softer components) | iphy.ac.cniphy.ac.cn |

| Disordered Carbon (Na-ion) | 1 M NaClO₄ in EC/DMC + 2 vol% FEC | More uniform and consistent modulus. | 1.52–1.57 GPa (vs. 0.98 GPa & 1.20 GPa regions without FEC) | boisestate.edu |

| Hard Carbon (Na-ion) | NaPF₆ in PC + 1.0 vol% FEC | Optimal FEC concentration yields the stiffest SEI. | Maximal value of 11.79 GPa | nih.govacs.org |

Computational and Theoretical Investigations of Fluoroethylene Carbonate Systems

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the fundamental reaction energetics and pathways of FEC decomposition. These calculations provide a detailed picture of the electronic structure changes that occur during reduction and oxidation processes.

DFT studies have been extensively employed to investigate the reductive and oxidative decomposition of FEC. During reduction at the anode, DFT calculations predict that FEC is more readily reduced than ethylene (B1197577) carbonate (EC), a common electrolyte solvent. ucsd.edu The reduction of FEC can proceed through a one-electron, lithium-assisted mechanism to form lithium fluoride (B91410) (LiF), a key component of a stable solid electrolyte interphase (SEI). ucsd.edu

The primary reductive decomposition pathways of FEC on lithium silicide surfaces have been investigated using DFT. The most energetically favorable pathway involves the formation of fluoride (F⁻), carbon dioxide (CO₂), and a CH₂CHO radical. osti.gov Another possible pathway leads to the formation of F⁻, carbon monoxide (CO), and an OCH₂CHO radical. osti.gov The decomposition of FEC is significantly more favorable on more lithiated silicon surfaces. osti.gov Studies have shown that after a two-electron transfer, ring-opening mechanisms of FEC are thermodynamically favorable with small kinetic barriers. osti.gov

On the oxidative side, at the cathode, DFT calculations reveal that FEC possesses higher oxidative stability compared to non-fluorinated carbonates. worktribe.com The oxidation of FEC begins with the formation of a radical cation (FEC•+) by transferring an electron to the electrode. worktribe.comresearchgate.net The most probable decomposition products from this radical cation are CO₂ and a 2-fluoroacetaldehyde radical cation. worktribe.comresearchgate.net Other potential products include CO, formaldehyde (B43269), and formyl fluoride radical cations. worktribe.comresearchgate.net These reactive species can then interact with other FEC molecules, leading to the formation of aldehydes and oligomers of alkyl carbonates. worktribe.comresearchgate.net

A comparative DFT study on the reduction of EC and FEC found that the reduction potentials are generally below 1 V, except for the formation of LiF from FEC, which occurs at a higher potential of 2.25 V. rsc.org This suggests that the single-electron reduction of FEC is a facile process under typical battery operating conditions. rsc.org

The following table summarizes key findings from DFT studies on FEC reduction and oxidation:

| Process | Key Findings | Primary Products | Significance |

| Reduction | More favorable than EC reduction. ucsd.edu Proceeds via one or two-electron transfer. ucsd.eduosti.gov | LiF, CO₂, CH₂CHO radical, CO, OCH₂CHO radical. osti.gov | Formation of a stable, LiF-rich SEI on the anode. ucsd.edu |

| Oxidation | Higher stability than non-fluorinated carbonates. worktribe.com Initiated by the formation of FEC•+. worktribe.comresearchgate.net | CO₂, 2-fluoroacetaldehyde radical cation, CO, formaldehyde, formyl fluoride radical cations. worktribe.comresearchgate.net | Enhanced stability at high voltages, making it suitable for high-voltage cathodes. worktribe.com |

Ab initio molecular dynamics (AIMD) simulations provide a dynamic perspective on the interfacial reactions of FEC. These simulations can model the explicit interactions between FEC, the electrode surface, and other electrolyte components in real-time.

AIMD simulations have been used to study the initial stages of SEI formation on graphitic anodes. osti.govacs.org These simulations revealed that on oxygen-functionalized graphite (B72142) surfaces, FEC decomposition can proceed via different mechanisms compared to EC. osti.govacs.orgnih.govchemrxiv.org Specifically, FEC tends to decompose through a pathway that does not regenerate alkoxide species, which are responsible for the continued growth of the SEI. osti.govacs.orgnih.govchemrxiv.org This leads to the formation of a thinner and more stable SEI layer. osti.govacs.orgnih.govchemrxiv.org

Furthermore, AIMD simulations have shown that the formation of LiF, a critical component of the FEC-derived SEI, is dependent on the ability of the anode surface to abstract a fluorine atom from the FEC molecule. osti.gov Pristine graphite and certain oxygen-functionalized surfaces can facilitate this F-abstraction. osti.gov

At open-circuit potential, AIMD simulations combined with sum frequency generation (SFG) vibrational spectroscopy have shown that both EC and FEC molecules adsorb onto amorphous silicon (a-Si) surfaces through their carbonyl oxygen atom. acs.org The presence of FEC induces a more ordered, upright orientation of EC molecules at the interface, which could be beneficial for lithium-ion diffusion. acs.org As the concentration of FEC increases, it becomes the dominant species at the a-Si surface. acs.org

Quantum chemical calculations are crucial for understanding the role of lithium ions in mediating the decomposition of FEC. These studies often focus on the energetics of Li⁺-FEC complexes and their subsequent reduction.

The binding of a lithium ion to an FEC molecule has been shown to lower the energy barrier for reduction. osti.gov Quantum chemical studies have investigated the reductive decomposition of FEC in the presence of lithium ions, confirming that the process is thermodynamically favorable. researchgate.netnih.gov These calculations help to elucidate the multi-step reaction pathways that lead to the formation of various SEI components. nih.gov

A benchmark study comparing various density functional approximations against high-level correlated wavefunction methods for the decomposition of carbonate electrolytes, including FEC, highlighted the importance of using accurate theoretical methods. researchgate.netchemrxiv.orgresearchgate.net The study found that the energy barrier for the ring-opening step of the decomposition can vary significantly depending on the chosen functional, underscoring the need for careful benchmarking. researchgate.netchemrxiv.orgresearchgate.net

Ab Initio Molecular Dynamics (AIMD) Simulations of Interfacial Reactions

Molecular Dynamics Simulations for Electrolyte Structure and Transport

Molecular dynamics (MD) simulations, both classical and reactive, are powerful tools for investigating the structure of the electrolyte, the solvation of lithium ions, and the transport properties of the system.

Classical MD simulations have been used to study the solvation structure of lithium ions in electrolytes containing FEC. researchgate.nettandfonline.comosti.gov These simulations have shown that even as a minority species, FEC can significantly alter the solvation shell of Li⁺. researchgate.netosti.gov In electrolytes composed of LiPF₆ in EC with a 10% FEC additive, the presence of FEC leads to a higher ratio of contact-ion pairs compared to the electrolyte without FEC. osti.gov Furthermore, FEC molecules are found to be part of the Li⁺ solvation shell. osti.gov

The Li⁺-coordinated FEC is found to be reduced at a higher potential than EC, leading to the early formation of a passivating LiF-containing SEI. osti.gov MD simulations have also been used to investigate the transport properties of electrolytes with FEC, such as the diffusion coefficient of Li⁺ and the ionic conductivity. researchgate.nettandfonline.com One study suggested that an electrolyte with dimethyl carbonate (DMC) and 10% FEC provided a good medium for high Li⁺ diffusion and ionic conductivity. tandfonline.com

Classical and ab initio MD simulations of LiTFSI and NaTFSI in EC and its fluorinated derivatives have analyzed the differences in solvation and transport properties. acs.org The interactions of the cation with EC were found to be slightly favored in a mixed solvent system. acs.org

The following table presents data from a classical MD simulation study on the impact of FEC on Li⁺ solvation in a LiPF₆/EC electrolyte:

| Electrolyte Composition | Contact-Ion Pair Ratio | FEC in Li⁺ Solvation Shell | Reduction Onset |

| LiPF₆/EC | 6% | N/A | Lower potential |

| LiPF₆/EC + 10% FEC | 14% | ~20% | ~0.3 V higher than EC |

Reactive force fields (ReaxFF) bridge the gap between quantum mechanical accuracy and the time and length scales accessible to classical MD. scm.comtaylorandfrancis.com ReaxFF can simulate bond breaking and formation, making it suitable for studying the complex chemical reactions that occur at the electrode-electrolyte interface. scm.comtaylorandfrancis.comacs.orgresearchgate.net

While specific ReaxFF studies focusing solely on "lithium;fluoroethene" are not prevalent in the provided search results, the methodology is highly applicable to understanding the decomposition of FEC and the formation of the SEI. scm.comtaylorandfrancis.comacs.orgresearchgate.net ReaxFF MD simulations can provide insights into the reaction mechanisms, the evolution of interfacial species, and the mechanical properties of the resulting SEI layer. researchgate.net The development of reactive force fields like IFF-R, which uses a Morse potential to describe bond energies, allows for the simulation of bond breaking and material failure in complex systems. researchgate.net

Classical Molecular Dynamics Simulations of Fluoroethylene Carbonate Solvation Structures

Theoretical Bonding Analysis and Electronic Structure of Fluoroethylene Carbonate and its Derivatives

Computational methods, particularly Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), have become indispensable tools for elucidating the complex behaviors of fluoroethylene carbonate (FEC) and its derivatives at the atomic level. These theoretical investigations provide profound insights into the electronic structure and bonding characteristics that govern the performance of these compounds as electrolyte additives in lithium-ion batteries.

Examination of C-F Bond Strength and Stability in Electrochemical Environments

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, yet its stability in the highly reductive and oxidative environments of a battery is a critical determinant of fluoroethylene carbonate's function. Theoretical studies have extensively examined the mechanisms of C-F bond cleavage, which is a pivotal step in the formation of a stable solid electrolyte interphase (SEI).

Computational analyses using DFT and AIMD have shown that during the initial charging of a lithium-ion battery, FEC is reduced on the anode surface. This reduction process involves the transfer of one or two electrons to the FEC molecule, leading to the formation of a radical anion (FEC•−) or a dianion (FEC2−). researchgate.net These excess-electron species are highly unstable. The primary and most favored decomposition pathway involves the cleavage of the C-F bond, resulting in the detachment of a fluoride ion (F⁻). researchgate.netarxiv.org This defluorination process is a key step that leads to the in-situ formation of lithium fluoride (LiF) upon reaction with lithium ions. rsc.orgacs.org LiF is a major inorganic component of the SEI, known for its ability to passivate the electrode surface effectively. mdpi.com

Studies on silicon and graphitic anode surfaces have confirmed that FEC reduction and subsequent C-F bond scission lead to fluoride ion formation. acs.orgresearchgate.net The process can be spontaneous, with barrierless or very small activation barriers, especially on highly lithiated surfaces like Li₁₅Si₄. osti.gov DFT calculations have demonstrated that the reductive decomposition of FEC to form LiF is a highly plausible reaction. rsc.org The process is qualitatively similar for both one- and two-electron reduction reactions, with a fluoride ion being detached in both scenarios. researchgate.net

In oxidative environments, such as at the cathode surface at high voltages, DFT calculations predict that FEC can also undergo decomposition. The process begins with the formation of a radical cation (FEC•+) by transferring an electron to the electrode. researchgate.networktribe.com The subsequent decomposition is complex, with potential products including CO₂, a 2-fluoroacetaldehyde radical cation, CO, formaldehyde, and formyl fluoride radical cations. researchgate.net These reactive species can then participate in further reactions, contributing to the formation of a protective cathode electrolyte interphase (CEI). worktribe.com The inherent oxidative stability of fluorinated solvents is attributed to the high electronegativity of the fluorine atom. worktribe.com

Influence of Fluorination Patterns on Molecular Properties and Reactivity

The degree and pattern of fluorination on the ethylene carbonate (EC) backbone significantly influence the molecule's physicochemical properties, including its electronic structure, reactivity, and interaction with lithium ions. Computational studies have systematically investigated derivatives from mono-fluorinated (FEC) to fully fluorinated tetra-fluoroethylene carbonate (tetra-FEC) to establish structure-property relationships. nih.govacs.orgmdpi.com

As the number of fluorine substituents increases, several key molecular properties are altered:

Electronic Stability: Fluorination generally increases the electrochemical stability of the molecule. This is reflected in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. An increase in the HOMO-LUMO energy gap is typically observed with higher degrees of fluorination, indicating greater stability. mdpi.com For instance, the HOMO-LUMO gap widens from EC to tetra-FEC, with FEC itself having a significantly larger gap than EC. mdpi.com

Reactivity and Decomposition: While increased fluorination enhances stability, it also affects the decomposition mechanism. DFT calculations show that the energy of initial chemical decomposition is linearly correlated with the amount of charge transferred from the lithium surface. nih.govacs.org Interestingly, the propensity to form LiF does not solely depend on the number of fluorine atoms but on the specific F-abstraction mechanism. For example, trans-difluoro-EC shows spontaneous F-abstraction, whereas the cis isomer has a notable energy barrier to overcome. nih.govacs.org

Solvation Ability: The strong electron-withdrawing effect of fluorine atoms reduces the electron density on the carbonyl oxygen atoms. chemrxiv.orgresearchgate.net This weakening of the Li⁺ solvation ability can be beneficial, promoting the release of Li⁺ ions at the electrode interface. First-principles calculations comparing FEC with trifluoropropylene carbonate (TFPC) have shown that structural properties like the C=O bond length and its associated infrared (IR) frequency shift systematically upon Li⁺ coordination. researchgate.net

Physical Properties: Increasing the degree of fluorination has been noted to raise the flash point and lower the melting point compared to non-fluorinated counterparts, which can improve battery safety and low-temperature performance. worktribe.com

A comparative study using DFT on variously fluorinated EC molecules for sodium-ion batteries, which shares principles with lithium-ion systems, provided quantitative data on these trends. mdpi.com The findings suggest that a fully fluorinated tetra-FEC could be a superior SEI modifier, leading to a denser and more homogeneous LiF-containing interphase. nih.govacs.org

| Compound | Number of F Atoms | HOMO-LUMO Energy Gap (eV) mdpi.com | Calculated C=O Bond Length (Å) researchgate.net | Key Theoretical Finding |

|---|---|---|---|---|

| Ethylene Carbonate (EC) | 0 | ~7.8 | 1.205 | Baseline for comparison. |

| Fluoroethylene Carbonate (FEC) | 1 | ~9.0 | 1.191 | Significantly larger energy gap than EC, indicating higher stability. mdpi.com |

| Difluoroethylene Carbonate (DFEC) | 2 | ~8.7 | N/A | Reactivity depends on isomerism (cis vs. trans). nih.govacs.org |

| Trifluoroethylene Carbonate (Tri-FEC) | 3 | ~8.9 | N/A | Bond lengths show non-linear changes with increasing fluorination. mdpi.com |

| Tetrafluoroethylene Carbonate (Tetra-FEC) | 4 | ~9.1 | N/A | Predicted to be a high-performing SEI modifier. nih.govacs.org |

Machine Learning and Data Science Approaches in Fluoroethylene Carbonate Research

The vast chemical space of potential electrolyte components and the complexity of interfacial reactions have spurred the adoption of machine learning (ML) and data science techniques in battery research. Fluoroethylene carbonate, as a critical additive, is frequently included in datasets used to train and validate these advanced computational models.

ML-driven high-throughput screening is a powerful tool for discovering novel electrolyte additives. By training models on existing data, researchers can rapidly predict the properties of thousands of candidate molecules, identifying those with desired characteristics, such as high stability or specific decomposition products. chemrxiv.orgarxiv.org This data-driven approach significantly reduces the time and cost associated with experimental screening. hcmus.edu.vnresearchgate.net

Furthermore, machine-learned force fields (MLFFs) are bridging the gap between the accuracy of quantum mechanics and the efficiency of classical force fields. schrodinger.com By training neural networks on DFT-calculated energies and forces, MLFFs can simulate large, complex electrolyte systems over longer timescales with ab initio accuracy. These models have been developed for common carbonate electrolytes, including FEC, allowing for more realistic simulations of bulk electrolyte properties and interfacial phenomena. schrodinger.com

Artificial neural networks (ANNs) have also been applied to understand and predict the impact of additives like FEC on full-cell performance. By feeding experimental data—such as additive concentration and cycling results—into an ANN, models can be built to predict capacity retention and optimize electrolyte formulations. hcmus.edu.vnresearchgate.net One study used an ANN to predict that a specific concentration of FEC and other additives could yield a cell with significantly improved capacity retention, demonstrating the predictive power of these techniques for diagnostics and prognostics in battery development. hcmus.edu.vnresearchgate.net

| ML/Data Science Technique | Application in FEC Research | Key Finding/Capability | Reference |